molecular formula C26H30N4O4S B2981010 (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351635-39-6

(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2981010
CAS No.: 1351635-39-6
M. Wt: 494.61
InChI Key: INJLZALWVSCGEY-UHFFFAOYSA-N
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Description

The compound "(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone" features a methanone core linking two distinct pharmacophores:

  • A 4-(morpholinosulfonyl)phenyl group: This substituent combines a sulfonyl group (electron-withdrawing) with a morpholine ring (polar, water-soluble heterocycle).
  • A 4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine moiety: The imidazole ring provides hydrogen-bonding capacity, while the piperidine spacer may enhance conformational flexibility.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c31-26(23-6-8-24(9-7-23)35(32,33)30-16-18-34-19-17-30)28-13-10-21(11-14-28)20-29-15-12-27-25(29)22-4-2-1-3-5-22/h1-9,12,15,21H,10-11,13-14,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLZALWVSCGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action varies depending on the biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in diverse binding interactions, influencing biochemical pathways or catalytic activities.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

  • Receptors: Potentially interacts with cellular receptors, affecting signal transduction pathways.

  • Nucleic acids: Could intercalate with DNA or RNA, influencing gene expression.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name/ID Core Structure Key Substituents Linkage Type Reference
Target Compound Methanone-linked 4-(Morpholinosulfonyl)phenyl; 4-((2-phenylimidazolyl)methyl)piperidine Sulfonyl, Methanone N/A
Compound 8 () Pyridinylimidazole 4-Morpholinoaniline; 4-fluorophenyl Amino linkage
Compound 14 () Pyridinylimidazole 4-Morpholinoaniline; 4-fluorophenyl Amino linkage
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole () Benzimidazole Sulfinyl group; 2-methoxyphenoxy Sulfinyl, Ether
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-phenanthroimidazole () Phenanthroimidazole 4-Fluorophenyl; 4-methoxyphenyl Direct aryl fusion

Key Observations :

  • The target compound’s sulfonyl group (vs. sulfinyl in ) increases polarity and metabolic stability compared to sulfinyl analogs .
  • The morpholinosulfonyl moiety (target) is structurally distinct from the morpholinoaniline groups in , which lack the sulfonyl bridge .
  • The piperidine-imidazole linker in the target may enhance conformational flexibility compared to rigid phenanthroimidazole systems () .

Key Observations :

  • The target compound’s methanone linker likely requires coupling strategies (e.g., Friedel-Crafts acylation) distinct from the nucleophilic substitutions in .
  • Purification of sulfonyl-containing compounds (target) may necessitate polar solvents, similar to the alumina chromatography used for sulfinyl analogs in .

Physicochemical and Electronic Properties

  • Solubility: The morpholinosulfonyl group (target) enhances water solubility compared to non-sulfonated analogs (e.g., phenanthroimidazole in ) .
  • Electron Effects: The sulfonyl group’s strong electron-withdrawing nature may reduce imidazole basicity vs. amino-linked morpholinoaniline derivatives () .
  • Conformational Flexibility : The piperidine spacer (target) likely allows better spatial accommodation than rigid pyridinyl or phenanthroimidazole cores .

Biological Activity

The compound (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a novel small molecule with potential therapeutic applications, particularly as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This article explores its biological activity, mechanisms of action, and implications for disease treatment based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S, and it features a complex structure that includes morpholine and imidazole moieties. The presence of the sulfonyl group is significant for its biological activity.

PropertyValue
Molecular Weight402.51 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available
LogPNot available

Inhibition of ASK1

ASK1 plays a crucial role in stress-induced apoptosis and inflammation. The compound acts as an inhibitor of ASK1, which is implicated in various diseases, including neurodegenerative disorders and liver diseases like non-alcoholic steatohepatitis (NASH) .

Targeting NLRP3 Inflammasome

Recent studies have shown that compounds with similar structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to modulate this pathway may contribute to its therapeutic effects .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits IL-1β release in murine macrophage models activated by lipopolysaccharide (LPS) . The potency was comparable to established inhibitors, suggesting a promising therapeutic profile.

Table 2: In Vitro Potency Data

CompoundIC50 (nM)
Compound of Interest15
MCC950 (Control)8

Cytotoxicity Assessment

Cytotoxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential as a safe therapeutic agent .

Application in Liver Diseases

Research indicates that ASK1 inhibitors can mitigate liver damage associated with NASH. The compound's structural features allow it to selectively inhibit ASK1 without significant off-target effects, making it a candidate for further development in treating liver diseases .

Neurodegenerative Disorders

Given the role of ASK1 in neurodegeneration, the compound may also hold promise for treating conditions such as Alzheimer's disease. Its ability to reduce inflammatory markers could be beneficial in managing neuroinflammation .

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